molecular formula C20H22O2 B11825432 3,7-Dimethyl-2,4,6-octatrienoic acid

3,7-Dimethyl-2,4,6-octatrienoic acid

Cat. No.: B11825432
M. Wt: 294.4 g/mol
InChI Key: PPGNMFUMZSAZCW-YCKRFSHJSA-N
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Description

3,7-Dimethyl-2,4,6-octatrienoic acid is an organic compound with the molecular formula C10H14O2 It is a member of the octatrienoic acid family, characterized by the presence of three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2,4,6-octatrienoic acid typically involves the use of starting materials such as isoprene and acrolein. One common synthetic route includes the following steps:

    Diels-Alder Reaction: Isoprene reacts with acrolein to form a cyclohexene derivative.

    Oxidation: The cyclohexene derivative undergoes oxidation to form a diketone intermediate.

    Dehydration: The diketone intermediate is dehydrated to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2,4,6-octatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

3,7-Dimethyl-2,4,6-octatrienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2,4,6-octatrienoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Geranic Acid: Another member of the octatrienoic acid family with similar structural features.

    Nerolic Acid: A double bond isomer of geranic acid with comparable chemical properties.

    Retinoic Acid: A related compound with significant biological activities, particularly in cell differentiation and growth.

Uniqueness

3,7-Dimethyl-2,4,6-octatrienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13?

InChI Key

PPGNMFUMZSAZCW-YCKRFSHJSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21

Origin of Product

United States

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